molecular formula C15H18N4O3S B11162524 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

Cat. No.: B11162524
M. Wt: 334.4 g/mol
InChI Key: DYRCKWJOSKXLJD-UHFFFAOYSA-N
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Description

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. For example, a common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the thiadiazole intermediate with a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl and benzamide moieties contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C15H18N4O3S/c1-3-12(20)16-11-7-5-6-10(8-11)14(21)17-15-19-18-13(23-15)9-22-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,20)(H,17,19,21)

InChI Key

DYRCKWJOSKXLJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COCC

Origin of Product

United States

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